molecular formula C7H6ClN3 B13662314 3-(5-Chloropyrimidin-2-yl)propanenitrile

3-(5-Chloropyrimidin-2-yl)propanenitrile

Cat. No.: B13662314
M. Wt: 167.59 g/mol
InChI Key: FEMJEAOGMJCHMB-UHFFFAOYSA-N
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Description

3-(5-Chloropyrimidin-2-yl)propanenitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloropyrimidin-2-yl)propanenitrile typically involves the reaction of 5-chloropyrimidine with a suitable nitrile compound. One common method is the reaction of 5-chloropyrimidine with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or amides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oximes or amides depending on the specific oxidizing agent used.

Scientific Research Applications

3-(5-Chloropyrimidin-2-yl)propanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, or antimicrobial properties.

    Agriculture: Pyrimidine derivatives are used in the development of agrochemicals such as herbicides and fungicides.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Chloropyrimidin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with nucleic acids, affecting DNA or RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but different biological properties.

    5-Bromopyrimidine: Another halogenated pyrimidine with distinct chemical and biological activities.

    3-(2-Chloropyrimidin-5-yl)propanenitrile: A structural isomer with different substitution patterns on the pyrimidine ring.

Uniqueness

3-(5-Chloropyrimidin-2-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-(5-chloropyrimidin-2-yl)propanenitrile

InChI

InChI=1S/C7H6ClN3/c8-6-4-10-7(11-5-6)2-1-3-9/h4-5H,1-2H2

InChI Key

FEMJEAOGMJCHMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCC#N)Cl

Origin of Product

United States

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